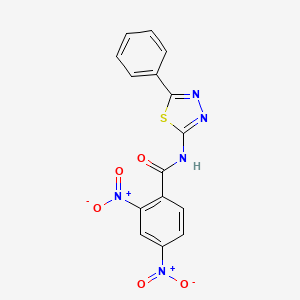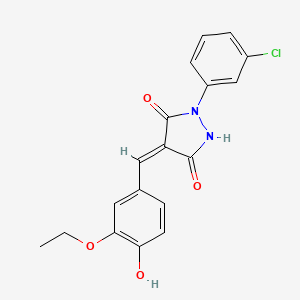![molecular formula C19H16Cl2N6O3 B14950597 2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-6-methyl-5-nitropyrimidin-4-amine](/img/structure/B14950597.png)
2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-6-methyl-5-nitropyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichlorobenzaldehyde 1-[4-(4-methoxyanilino)-6-methyl-5-nitro-2-pyrimidinyl]hydrazone is a complex organic compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorobenzaldehyde 1-[4-(4-methoxyanilino)-6-methyl-5-nitro-2-pyrimidinyl]hydrazone typically involves a multi-step process:
Formation of 2,4-Dichlorobenzaldehyde: This can be synthesized by the chlorination of benzaldehyde using chlorine gas in the presence of a catalyst.
Preparation of 4-(4-methoxyanilino)-6-methyl-5-nitro-2-pyrimidinyl hydrazine: This intermediate can be synthesized by reacting 4-methoxyaniline with 6-methyl-5-nitro-2-pyrimidinecarboxylic acid, followed by hydrazine hydrate treatment.
Condensation Reaction: The final step involves the condensation of 2,4-Dichlorobenzaldehyde with the prepared hydrazine derivative under acidic or basic conditions to form the desired hydrazone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The aldehyde group in 2,4-Dichlorobenzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium amide (NaNH2) or thiourea in polar solvents.
Major Products Formed
Oxidation: 2,4-Dichlorobenzoic acid.
Reduction: 2,4-Dichlorobenzylamine.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,4-Dichlorobenzaldehyde 1-[4-(4-methoxyanilino)-6-methyl-5-nitro-2-pyrimidinyl]hydrazone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties due to the presence of nitro and hydrazone groups.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the synthesis of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,4-Dichlorobenzaldehyde 1-[4-(4-methoxyanilino)-6-methyl-5-nitro-2-pyrimidinyl]hydrazone is largely dependent on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or cytotoxic effects. The hydrazone moiety can form stable complexes with metal ions, which may contribute to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorobenzaldehyde: A simpler aldehyde derivative with similar reactivity but lacking the additional functional groups.
4-Methoxyaniline: An aromatic amine with a methoxy group, used in the synthesis of various organic compounds.
6-Methyl-5-nitro-2-pyrimidinecarboxylic acid: A pyrimidine derivative with nitro and carboxylic acid groups, used as an intermediate in organic synthesis.
Uniqueness
2,4-Dichlorobenzaldehyde 1-[4-(4-methoxyanilino)-6-methyl-5-nitro-2-pyrimidinyl]hydrazone is unique due to the combination of multiple functional groups in a single molecule, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable complexes with metal ions makes it a versatile compound in scientific research.
Eigenschaften
Molekularformel |
C19H16Cl2N6O3 |
|---|---|
Molekulargewicht |
447.3 g/mol |
IUPAC-Name |
2-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-4-N-(4-methoxyphenyl)-6-methyl-5-nitropyrimidine-2,4-diamine |
InChI |
InChI=1S/C19H16Cl2N6O3/c1-11-17(27(28)29)18(24-14-5-7-15(30-2)8-6-14)25-19(23-11)26-22-10-12-3-4-13(20)9-16(12)21/h3-10H,1-2H3,(H2,23,24,25,26)/b22-10+ |
InChI-Schlüssel |
DZWJVPQAOYUWLH-LSHDLFTRSA-N |
Isomerische SMILES |
CC1=C(C(=NC(=N1)N/N=C/C2=C(C=C(C=C2)Cl)Cl)NC3=CC=C(C=C3)OC)[N+](=O)[O-] |
Kanonische SMILES |
CC1=C(C(=NC(=N1)NN=CC2=C(C=C(C=C2)Cl)Cl)NC3=CC=C(C=C3)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-N,N-dimethyl-2-oxo-2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethanaminium](/img/structure/B14950516.png)
![(2E)-2-{4-[(4-bromobenzyl)oxy]benzylidene}hydrazinecarboxamide](/img/structure/B14950526.png)
![2-Chloro-N-({N'-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B14950529.png)
![3,4,5-trimethoxy-N'-[(E)-thiophen-2-ylmethylidene]benzohydrazide](/img/structure/B14950534.png)
![2-{2-[(E)-({2-[(4-Tert-butylphenyl)formamido]acetamido}imino)methyl]phenoxy}acetic acid](/img/structure/B14950536.png)
![5-(4-methylphenyl)-3-{[(4-methylphenyl)amino]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14950550.png)

![N-[2-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3-phenylpropanamide](/img/structure/B14950558.png)
![N'-[(E)-(3,5-dihydroxyphenyl)methylidene]-1,2-bis(propylsulfonyl)-7-(pyridin-4-yl)indolizine-3-carbohydrazide](/img/structure/B14950562.png)
![N-{(E)-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]methylidene}-4-(5-methyl-1,3-benzothiazol-2-yl)aniline](/img/structure/B14950586.png)
![2-nitro-4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl naphthalene-1-carboxylate](/img/structure/B14950594.png)

![5-[(2E)-2-benzylidenehydrazino]-3-(methylthio)isothiazole-4-carbonitrile](/img/structure/B14950599.png)

